
3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is a chemical compound that has been the subject of scientific research for its potential use in various fields. It is a cyclic amine that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is involved in the synthesis of various cyclic and heterocyclic compounds, crucial in medicinal chemistry. For instance, its derivatives have been used in constructing cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition, a key step in the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives (Petz et al., 2019). Similarly, pyrrolidines, a class to which this compound belongs, have shown significant biological effects, leading to their application in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Chemical Properties and Reactions
3-Ylidene-1-pyrrolines, a class related to 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride, are five-membered cyclic imines with reactive sites that make them suitable precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. These compounds have unique reactive sites that render them important for chemical synthesis and modifications (Gazizov et al., 2020).
Methodologies in Compound Synthesis
In a study exploring a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound closely related to 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride, researchers proposed a methodology based on the exhaustive catalytic hydrogenation, highlighting the compound's significance in medicinal chemistry (Smaliy et al., 2011).
Applications in Cycloaddition Reactions
Cycloaddition reactions are pivotal in the synthesis of complex compounds, where azomethine ylides derived from pyrrolidine are commonly used for the synthesis of the pyrrolidine scaffold. This showcases the versatility of pyrrolidine-based compounds in creating diverse and complex molecular structures (Narayan et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of “3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride” are currently unknown. Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various diseases .
Mode of Action
Without specific information on “3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride”, it’s difficult to explain its exact interaction with its targets. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Result of Action
The presence of a pyrrolidine ring in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-5-8(6-7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTDYYDVVAQCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

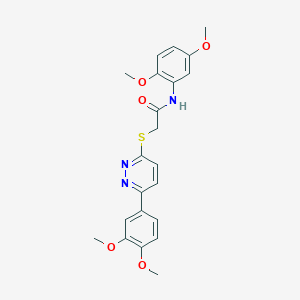
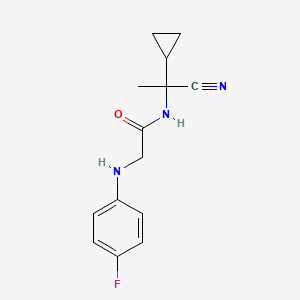

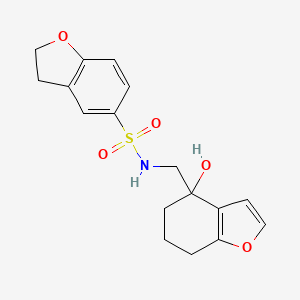
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)

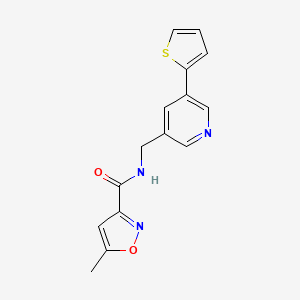


![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)
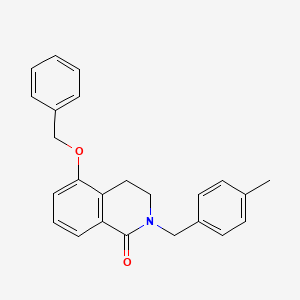
![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)